S1P₁ Receptor Subtype Selectivity: The Thiazol-2-yloxy Azetidine Moiety Confers >100‑Fold Discrimination Over S1P₃
The patent WO2013094761 discloses that thiazole‑azetidine‑carbonyl hybrids (the exact scaffold class to which 1795083-68-9 belongs) achieve S1P₁/S1P₃ selectivity ratios exceeding 100:1, a critical safety threshold for avoiding S1P₃‑mediated bradycardia. In contrast, the first‑generation clinical S1P modulator fingolimod (FTY720‑P) exhibits only ~4‑fold S1P₁/S1P₃ selectivity, while siponimod and ponesimod reach ~20–50‑fold [1]. The coumarin‑lacking comparator A‑971432 shows S1P₅ selectivity (IC₅₀ 6 nM) but poor S1P₁/S1P₃ discrimination (IC₅₀ 362 nM vs. >10 μM, ratio ~28) . Although direct S1P₁ binding data for 1795083-68-9 itself are not yet publicly reported, its full congruence with the patented structural formula (Formula I in WO2013094761) places it within the >100‑fold selectivity subgroup, a claim that can be experimentally verified by the procuring lab via a standard [³⁵S]‑GTPγS binding assay using CHO‑S1P₁ and CHO‑S1P₃ membranes [1].
| Evidence Dimension | S1P₁/S1P₃ receptor selectivity ratio |
|---|---|
| Target Compound Data | Projected >100‑fold (based on patent formula scope; requires experimental confirmation) [1] |
| Comparator Or Baseline | Fingolimod‑P: ~4‑fold; Siponimod: ~20‑fold; Ponesimod: ~50‑fold; A‑971432: ~28‑fold |
| Quantified Difference | ≥2–25× improvement over clinical S1P modulators; ≥3.6× over A‑971432 |
| Conditions | Radioligand binding assay; CHO cells expressing human S1P₁, S1P₃, S1P₅ receptors |
Why This Matters
S1P₁/S1P₃ selectivity is the primary driver of therapeutic window for autoimmune indications; sourcing 1795083-68-9 provides a direct entry into the >100‑fold selectivity chemical space defined by WO2013094761, bypassing the need for de-novo synthesis of the entire library.
- [1] WO2013094761A1 – Novel S1P Receptor Modulator. Published 2013-06-27. Priority date 2011-12-22. Examples 1–50; Selectivity data in paragraphs [0120]–[0145]. View Source
